ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate
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Overview
Description
Ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate typically involves multiple steps. One common route includes the following steps:
Nitration: The initial step involves the nitration of a benzene derivative to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Sulfonylation: The amine is reacted with a sulfonyl chloride to introduce the sulfonamide group.
Esterification: Finally, the carboxylic acid group is esterified to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate
- 5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide
Uniqueness
Ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is unique due to its specific structural features, such as the combination of a benzoate ester and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H21ClN2O6S |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
ethyl 4-[[2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21ClN2O6S/c1-4-28-19(24)13-5-8-15(9-6-13)21-18(23)12-22(2)29(25,26)17-11-14(20)7-10-16(17)27-3/h5-11H,4,12H2,1-3H3,(H,21,23) |
InChI Key |
OSJKCUUDLOJGFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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